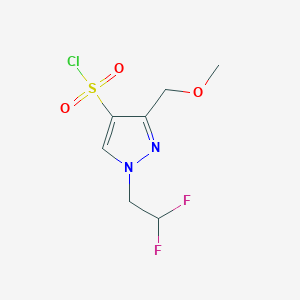
1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of 1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is not well understood. However, it is believed that this compound acts as an electrophilic reagent, which reacts with various nucleophiles, including amines, alcohols, and thiols, to form covalent adducts. These adducts can then be used for various applications, including the identification and characterization of enzymes and proteins.
Biochemical and physiological effects
The biochemical and physiological effects of 1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride have not been extensively studied. However, it has been reported that this compound can react with various biomolecules, including proteins and nucleic acids, to form covalent adducts. These adducts can then affect the function of these biomolecules, leading to various biochemical and physiological effects.
実験室実験の利点と制限
1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several advantages for lab experiments, including its high reactivity, stability, and availability. This compound can react with various nucleophiles under mild conditions, making it a useful tool for various applications, including the identification and characterization of enzymes and proteins. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and disposal.
将来の方向性
1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several potential future directions, including the development of new synthetic methods for the production of this compound, the identification of new applications in various fields, including medicinal chemistry, biochemistry, and material science, and the elucidation of its mechanism of action and biochemical and physiological effects. Additionally, this compound can be used as a tool for the identification and characterization of various enzymes and proteins involved in different cellular processes, leading to new insights into the mechanisms of various diseases and the development of new therapies.
合成法
1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be synthesized using various methods, including the reaction of 1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonic acid with thionyl chloride, phosphorus pentachloride, or oxalyl chloride. The reaction of 1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonic acid with thionyl chloride is the most commonly used method, which involves the addition of thionyl chloride to the acid in the presence of a catalyst such as dimethylformamide. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
科学的研究の応用
1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been used as a building block for the synthesis of various pyrazole-based compounds with potential antitumor, anti-inflammatory, and antiviral activities. In biochemistry, 1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been used as a tool for the identification and characterization of various enzymes and proteins involved in different cellular processes. In material science, this compound has been used as a precursor for the synthesis of various functional materials, including fluorescent dyes and polymers.
特性
IUPAC Name |
1-(2,2-difluoroethyl)-3-(methoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF2N2O3S/c1-15-4-5-6(16(8,13)14)2-12(11-5)3-7(9)10/h2,7H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRTYMXUGLGPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C=C1S(=O)(=O)Cl)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

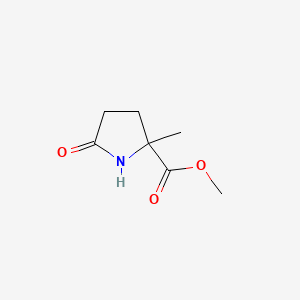
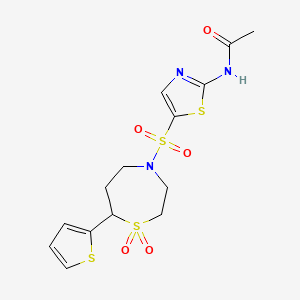

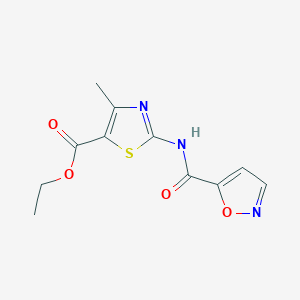
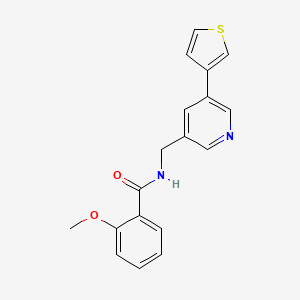
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3012008.png)

![3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3012012.png)
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3012013.png)
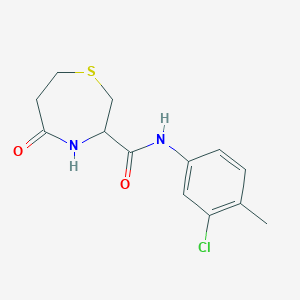


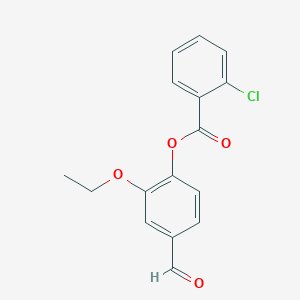
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide](/img/structure/B3012021.png)